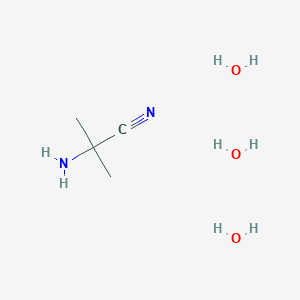
2-Amino-2-methylpropionitrile trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpropionitrile trihydrate is a chemical compound with the molecular formula C4H14O3N2. It is a trihydrate form of 2-amino-2-methylpropanenitrile, which means it contains three molecules of water. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpropionitrile trihydrate typically involves the reaction of 2-methylpropanenitrile with ammonia in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the trihydrate form. The reaction can be represented as follows:
2-Methylpropanenitrile+Ammonia+Water→2-Amino-2-methylpropionitrile trihydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization and filtration processes to obtain the desired trihydrate form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropionitrile trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles
Scientific Research Applications
2-Amino-2-methylpropionitrile trihydrate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In the study of biochemical pathways and enzyme reactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropionitrile trihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in biochemical reactions, affecting the activity of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanenitrile: The anhydrous form of the compound.
2-Amino-2-methylpropanamide: A related compound with an amide group instead of a nitrile group.
2-Amino-2-methylpropanol: A related compound with a hydroxyl group instead of a nitrile group.
Uniqueness
2-Amino-2-methylpropionitrile trihydrate is unique due to its trihydrate form, which imparts specific physical and chemical properties. The presence of three water molecules affects its solubility, reactivity, and stability, making it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C4H14N2O3 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-amino-2-methylpropanenitrile;trihydrate |
InChI |
InChI=1S/C4H8N2.3H2O/c1-4(2,6)3-5;;;/h6H2,1-2H3;3*1H2 |
InChI Key |
HSOZQZBUZXOWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


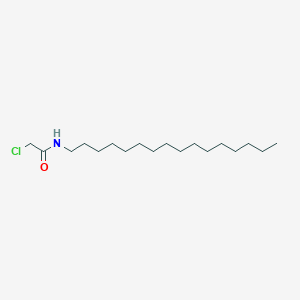
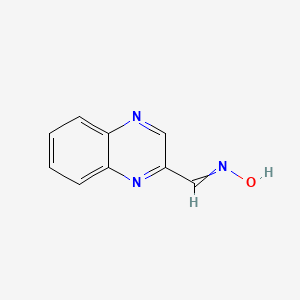
![1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B12476776.png)
![N~2~-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12476791.png)
![2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12476796.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide)](/img/structure/B12476800.png)
![1,4-Bis[(2-fluorophenyl)methyl]piperazine](/img/structure/B12476802.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12476809.png)
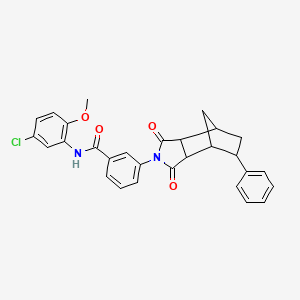
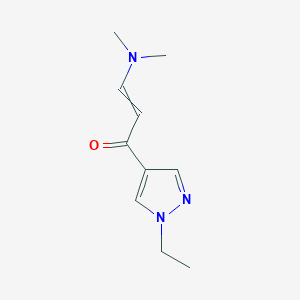
![(4S,7S)-4-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12476824.png)

![N6-cyclopentyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12476842.png)
![7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12476848.png)
